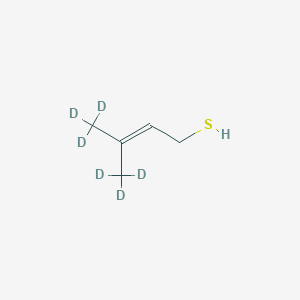
H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH” is a peptide composed of the following amino acids: lysine, alanine, leucine, histidine, arginine, glutamine, glutamic acid, valine, aspartic acid, and leucine. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence may have unique properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Common reagents used in SPPS include:
Protecting Groups: To protect reactive side chains of amino acids.
Activating Reagents: Such as carbodiimides for coupling reactions.
Cleavage Reagents: Such as trifluoroacetic acid for removing the peptide from the resin.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those with complex sequences.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of sulfur-containing amino acids like cysteine.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Nucleophilic substitution reactions on side chains.
Hydrolysis: Breaking peptide bonds through the addition of water.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as dithiothreitol for reduction reactions.
Nucleophiles: Such as amines for substitution reactions.
Acids/Bases: For hydrolysis reactions, typically under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues forms disulfide bonds, while hydrolysis of peptide bonds yields free amino acids.
Applications De Recherche Scientifique
Peptides like “H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein folding and interactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases.
Industry: Used in the development of biomaterials, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to trigger signaling pathways.
Enzymes: Acting as substrates or inhibitors.
Ion Channels: Modulating ion flow across cell membranes.
The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Peptides similar to “H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH” include other short chains of amino acids with varying sequences. Some examples are:
This compound: A peptide with a similar sequence but different amino acid composition.
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: Another peptide with a different sequence but similar functional groups.
Propriétés
Formule moléculaire |
C64H111N21O19 |
|---|---|
Poids moléculaire |
1478.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C64H111N21O19/c1-31(2)25-43(81-51(91)34(7)74-55(95)39(16-11-13-23-66)77-54(94)38(67)15-10-12-22-65)60(100)82-44(27-37-29-71-30-73-37)61(101)78-40(17-14-24-72-64(69)70)57(97)79-41(18-20-47(68)86)58(98)80-42(19-21-48(87)88)56(96)75-36(9)53(93)85-50(33(5)6)62(102)83-45(28-49(89)90)59(99)76-35(8)52(92)84-46(63(103)104)26-32(3)4/h29-36,38-46,50H,10-28,65-67H2,1-9H3,(H2,68,86)(H,71,73)(H,74,95)(H,75,96)(H,76,99)(H,77,94)(H,78,101)(H,79,97)(H,80,98)(H,81,91)(H,82,100)(H,83,102)(H,84,92)(H,85,93)(H,87,88)(H,89,90)(H,103,104)(H4,69,70,72)/t34-,35-,36-,38-,39-,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1 |
Clé InChI |
ZDSVJYBLMFDDJR-SANIHEOWSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


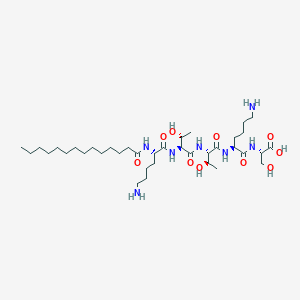
![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)


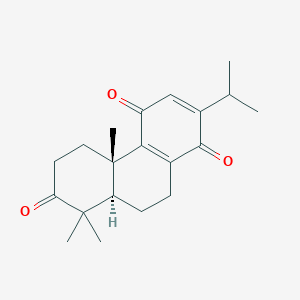
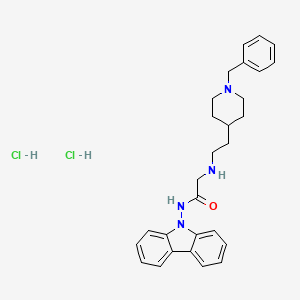

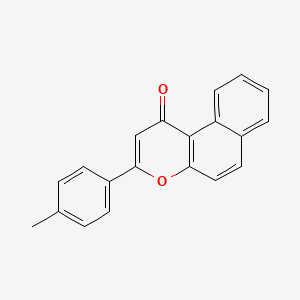
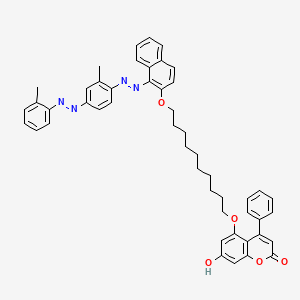


![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)

